
3-(Dimethyltriazeno)pyridine-N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethyltriazeno)pyridine-N-oxide is a heterocyclic compound with the molecular formula C7H10N4O It is characterized by the presence of a triazene group attached to a pyridine ring, which is further oxidized to form an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyltriazeno)pyridine-N-oxide typically involves the reaction of pyridine-N-oxide with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium intermediate, which subsequently reacts with dimethylamine to form the triazene derivative.
-
Step 1: Formation of Pyridine-N-oxide
-
Step 2: Formation of Diazonium Intermediate
- Pyridine-N-oxide is treated with nitrous acid to form the diazonium intermediate.
-
Step 3: Formation of this compound
- The diazonium intermediate reacts with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyltriazeno)pyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The triazene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Peracids such as peracetic acid and perbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of the compound.
Reduction: Pyridine derivatives.
Substitution: Various substituted triazene derivatives.
Scientific Research Applications
3-(Dimethyltriazeno)pyridine-N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Dimethyltriazeno)pyridine-N-oxide involves its ability to act as a mild Lewis base. The N-oxide group can activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various electrophiles . This property makes it useful in catalysis and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyridine-N-oxide: A simpler analog with similar oxidation properties.
4-Nitropyridine-N-oxide: Used as a precursor for the synthesis of substituted heterocycles.
2,3,5-Trimethylpyridine-N-oxide: A precursor to the drug omeprazole.
Uniqueness
3-(Dimethyltriazeno)pyridine-N-oxide is unique due to the presence of the triazene group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other pyridine-N-oxide derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-N-[(1-oxidopyridin-1-ium-3-yl)diazenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-10(2)9-8-7-4-3-5-11(12)6-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEDMBHCKAZOTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C[N+](=CC=C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21600-42-0 |
Source


|
| Record name | 3-(Dimethyltriazeno)pyridine-N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione](/img/structure/B1198969.png)
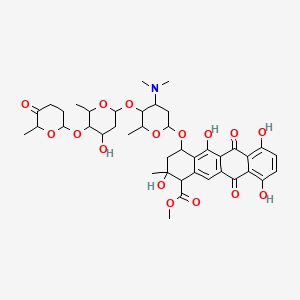
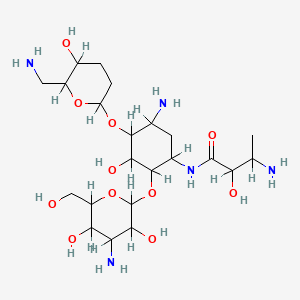
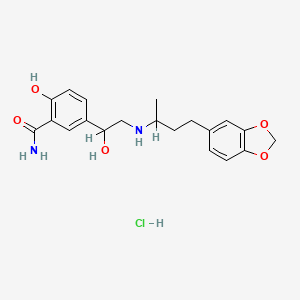
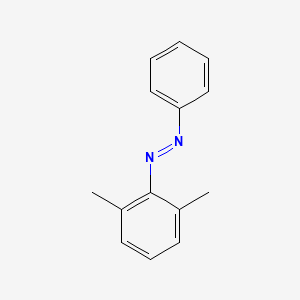
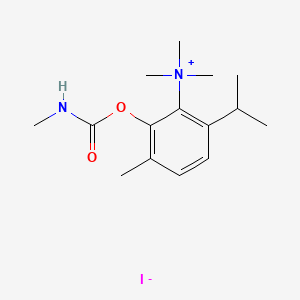

![3-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B1198981.png)
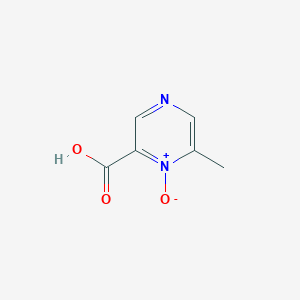
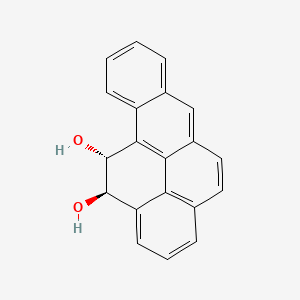

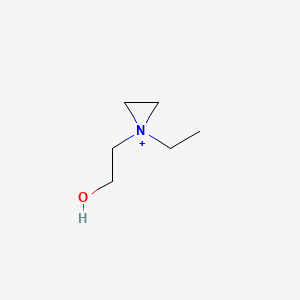

![3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1,3-dihydroxybutan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose](/img/structure/B1198989.png)
